An In-depth Technical Guide to the Core Mechanism of Action of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride
An In-depth Technical Guide to the Core Mechanism of Action of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride
A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy
Introduction
2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is a synthetic organic compound characterized by a phenol ring with dimethyl substitution and a morpholinomethyl group. While specific research on the detailed mechanism of action of this particular molecule is not extensively documented in publicly available literature, its structural motifs—the phenol group, the morpholine ring, and the overall substitution pattern—are prevalent in a wide array of biologically active compounds. This guide will, therefore, deduce potential mechanisms of action by examining the established activities of structurally analogous compounds. We will explore several hypothesized pathways, providing the scientific rationale and detailed experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacological potential of this and related chemical entities.
The core structure integrates a phenolic hydroxyl group, known for its antioxidant properties and its role in various receptor interactions, with a morpholine heterocycle, a common pharmacophore found in drugs targeting the central nervous system, inflammation, and cancer. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical attribute for pharmacological testing.
Hypothesized Mechanisms of Action and Experimental Validation
Given the absence of direct studies, a logical approach to elucidating the mechanism of action of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride involves investigating its effects on pathways modulated by its constituent chemical moieties. The following sections detail these hypothesized mechanisms and the experimental designs to test them.
Serotonin (5-HT) Receptor Agonism
Rationale: The substituted phenethylamine backbone is a classic feature of many psychoactive compounds, particularly agonists of the serotonin 2A (5-HT2A) receptor. The overall structure of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride bears a resemblance to known 5-HT2A agonists, which are implicated in a range of neurological processes.
Hypothesized Signaling Pathway:
Caption: Hypothesized 5-HT2A receptor activation pathway.
Experimental Protocol: In Vitro 5-HT2A Receptor Activation Assay
This protocol outlines the steps to determine if the compound acts as an agonist at the 5-HT2A receptor using a cell-based assay that measures intracellular calcium mobilization.
I. Materials and Reagents:
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HEK293 cells stably expressing the human 5-HT2A receptor.
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Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Fluo-4 AM calcium indicator dye.
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Pluronic F-127.
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (test compound).
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Serotonin (positive control).
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Ketanserin (5-HT2A antagonist, for validation).
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96-well black, clear-bottom microplates.
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Fluorescence plate reader with excitation/emission filters for Fluo-4 (e.g., 485 nm/525 nm).
II. Step-by-Step Methodology:
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Cell Culture and Plating:
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Culture the 5-HT2A-HEK293 cells in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.
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Once confluent, aspirate the media, wash with PBS, and detach the cells using trypsin.
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Resuspend the cells in fresh media and plate them in a 96-well black, clear-bottom plate at a density of 50,000 cells per well.
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Incubate for 24 hours to allow for cell attachment.
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Dye Loading:
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Prepare a Fluo-4 AM loading solution in HBSS containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127.
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Aspirate the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
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Incubate the plate at 37°C for 60 minutes in the dark.
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After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye. Add a final 100 µL of HBSS to each well.
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Compound Preparation and Addition:
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a serial dilution in HBSS. Prepare similar dilutions for serotonin.
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For antagonist testing, pre-incubate some wells with ketanserin for 15 minutes before adding the agonist.
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Fluorescence Measurement:
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Place the plate in the fluorescence plate reader and set the kinetic read parameters.
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Establish a baseline fluorescence reading for approximately 20 seconds.
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Using the instrument's injection system, add 20 µL of the compound dilutions or controls to the respective wells.
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Continue to measure the fluorescence intensity every second for at least 120 seconds.
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Data Analysis:
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The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
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Normalize the data to the response of a maximal concentration of serotonin (100%).
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Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).
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Expected Outcome: An increase in intracellular calcium, observed as an increase in fluorescence, upon addition of the test compound would suggest agonistic activity at the 5-HT2A receptor. The potency (EC₅₀) and efficacy (maximal response relative to serotonin) can be quantified.
Anti-inflammatory Activity via Inhibition of Pro-inflammatory Cytokine Production
Rationale: Many compounds containing morpholine and phenol moieties exhibit anti-inflammatory properties.[1] This effect is often mediated by the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to reduced production of cytokines like TNF-α and IL-6.
Hypothesized Experimental Workflow:
Caption: Workflow for assessing anti-inflammatory activity.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This protocol details how to assess the anti-inflammatory potential of the compound by measuring its effect on cytokine production in a macrophage cell line.
I. Materials and Reagents:
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RAW 264.7 murine macrophage cell line.
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DMEM with 10% FBS and 1% Penicillin-Streptomycin.
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Lipopolysaccharide (LPS) from E. coli.
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2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (test compound).
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Dexamethasone (positive control).
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment.
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ELISA kits for mouse TNF-α and IL-6.
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RIPA buffer with protease and phosphatase inhibitors.
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Antibodies for Western blotting: anti-p-IκBα, anti-IκBα, anti-β-actin, and HRP-conjugated secondary antibody.
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24-well and 96-well cell culture plates.
II. Step-by-Step Methodology:
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Cell Viability Assay (MTT):
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Plate RAW 264.7 cells in a 96-well plate.
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Treat the cells with various concentrations of the test compound for 24 hours.
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Perform an MTT assay to determine the non-toxic concentration range of the compound. Subsequent experiments should use concentrations that do not significantly reduce cell viability.
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LPS Stimulation and Treatment:
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Plate RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
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Pre-treat the cells with different concentrations of the test compound or dexamethasone for 1 hour.
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Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-only control and an LPS-only control.
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Cytokine Measurement (ELISA):
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After the 24-hour incubation, collect the cell culture supernatants.
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Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
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Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
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Western Blot for NF-κB Pathway Analysis:
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For this part, use a shorter LPS stimulation time (e.g., 30 minutes) to capture the phosphorylation of IκBα.
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After treatment and stimulation, wash the cells with cold PBS and lyse them with RIPA buffer.
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Determine the protein concentration of the lysates using a BCA assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and probe with primary antibodies against p-IκBα, IκBα, and β-actin (loading control).
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Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis:
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For the ELISA data, calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.
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Determine the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of TNF-α and IL-6 production.
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For the Western blot, quantify the band intensities and express the level of p-IκBα relative to total IκBα.
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Expected Outcome: A dose-dependent decrease in the production of TNF-α and IL-6 in the presence of the test compound would indicate anti-inflammatory activity. A corresponding decrease in the phosphorylation of IκBα would suggest that this anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.
Cytotoxic Activity in Cancer Cells
Rationale: Phenolic compounds are widely recognized for their potential as anticancer agents.[2] Their mechanisms often involve the induction of apoptosis (programmed cell death), which can be triggered through various cellular pathways, including the intrinsic (mitochondrial) pathway.
Hypothesized Mechanism: Induction of Apoptosis
Caption: Hypothesized intrinsic pathway of apoptosis induction.
Experimental Protocol: Assessment of Apoptosis Induction in a Cancer Cell Line
This protocol describes how to evaluate the pro-apoptotic activity of the compound on a cancer cell line, such as the human osteosarcoma U2OS cells.
I. Materials and Reagents:
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U2OS human osteosarcoma cell line (or another relevant cancer cell line).
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McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.
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2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (test compound).
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Staurosporine (positive control for apoptosis).
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Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
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Caspase-Glo® 3/7 Assay System.
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Flow cytometer.
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Luminometer.
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96-well white and clear cell culture plates.
II. Step-by-Step Methodology:
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Determination of IC₅₀ for Cell Viability:
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Plate U2OS cells in a 96-well clear plate.
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Treat the cells with a range of concentrations of the test compound for 48 or 72 hours.
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Perform an MTT or similar cell viability assay to determine the IC₅₀ value.
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Annexin V/PI Staining for Apoptosis:
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Plate U2OS cells in a 6-well plate.
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Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and staurosporine controls.
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Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
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Resuspend the cells in Annexin V binding buffer.
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Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
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Incubate in the dark for 15 minutes at room temperature.
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Analyze the cells by flow cytometry.
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Caspase-3/7 Activity Assay:
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Plate U2OS cells in a 96-well white, clear-bottom plate.
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Treat the cells with the test compound at various concentrations for a relevant time point (e.g., 12 or 24 hours).
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Equilibrate the plate to room temperature.
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Add an equal volume of Caspase-Glo® 3/7 reagent to each well.
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Mix gently and incubate at room temperature for 1 hour.
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Measure the luminescence using a luminometer.
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Data Analysis:
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For the flow cytometry data, quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
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For the caspase assay, normalize the luminescence signal to the vehicle control.
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Plot the results to show a dose-dependent increase in apoptosis and caspase activity.
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Expected Outcome: A significant increase in the population of Annexin V-positive cells and a dose-dependent increase in caspase-3/7 activity would confirm that the compound induces apoptosis in the cancer cell line.
Summary and Future Directions
The structural features of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride suggest a high probability of biological activity. The presented hypothesized mechanisms of action—serotonin receptor agonism, anti-inflammatory effects, and induction of apoptosis in cancer cells—are based on robust evidence from structurally related compounds. The detailed experimental protocols provided in this guide offer a clear and scientifically rigorous path to investigate these potential mechanisms.
Future research should aim to perform the outlined experiments to generate initial data on the compound's pharmacological profile. Positive results in any of these areas would warrant further investigation, including:
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Target Deconvolution: If bioactivity is confirmed, techniques such as affinity chromatography or proteomic profiling could be used to identify specific protein targets.
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In Vivo Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.
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Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride would help to optimize its potency and selectivity for a desired biological target.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively elucidate the mechanism of action of this and similar novel chemical entities, paving the way for potential therapeutic applications.
References
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Fatima, S., Zaki, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., Hoda, N., & Ali, S. M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(1), 1-15. [Link]
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Al-Omair, M. A., Ali, R., Beigh, S., & Abu-Dahab, R. (2021). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Current Organic Synthesis, 18(6), 668-677. [Link]
